molecular formula C26H27N3O3 B12448573 N-(9-ethyl-9H-carbazol-3-yl)-N'-(4-methoxybenzyl)butanediamide

N-(9-ethyl-9H-carbazol-3-yl)-N'-(4-methoxybenzyl)butanediamide

Cat. No.: B12448573
M. Wt: 429.5 g/mol
InChI Key: WGDAWLAJMLGTOA-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Ethylation: The carbazole core is then ethylated using ethyl halides in the presence of a base.

    Amidation: The ethylated carbazole is reacted with butanediamide under suitable conditions to form the desired compound.

    Methoxybenzylation: Finally, the compound is benzylated with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Use in the production of organic electronic materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide: can be compared with other carbazole derivatives such as:

Uniqueness

The uniqueness of N-(9-ethyl-9H-carbazol-3-yl)-N’-(4-methoxybenzyl)butanediamide lies in its specific structural features, which may confer unique chemical and physical properties. These properties could make it particularly suitable for certain applications, such as in organic electronics or as a specific ligand in coordination chemistry.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

N'-(9-ethylcarbazol-3-yl)-N-[(4-methoxyphenyl)methyl]butanediamide

InChI

InChI=1S/C26H27N3O3/c1-3-29-23-7-5-4-6-21(23)22-16-19(10-13-24(22)29)28-26(31)15-14-25(30)27-17-18-8-11-20(32-2)12-9-18/h4-13,16H,3,14-15,17H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

WGDAWLAJMLGTOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)NCC3=CC=C(C=C3)OC)C4=CC=CC=C41

Origin of Product

United States

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